2,4-Dimethylhexan-1-OL
Overview
Description
2,4-Dimethylhexan-1-OL is an organic compound with the molecular formula C₈H₁₈O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a hexane chain that is substituted with two methyl groups at the 2nd and 4th positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylhexan-1-OL can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of 2,4-dimethylhexan-1-one with a Grignard reagent such as methylmagnesium bromide. The reaction is typically carried out in an anhydrous ether solvent under controlled temperature conditions to yield this compound.
Reduction of Ketones: Another method involves the reduction of 2,4-dimethylhexan-1-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is usually performed in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 2,4-dimethylhexan-1-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylhexan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethylhexan-1-one using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be further reduced to form 2,4-dimethylhexane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 2,4-dimethylhexyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of a base.
Major Products Formed
Oxidation: 2,4-Dimethylhexan-1-one.
Reduction: 2,4-Dimethylhexane.
Substitution: 2,4-Dimethylhexyl chloride.
Scientific Research Applications
2,4-Dimethylhexan-1-OL has several applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethylhexan-1-OL involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties and reactivity of other molecules. In biological systems, it may interact with enzymes and receptors, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methylhexan-1-OL: Similar structure but with only one methyl group at the 2nd position.
3,4-Dimethylhexan-1-OL: Similar structure but with methyl groups at the 3rd and 4th positions.
2,4-Dimethylpentan-1-OL: Similar structure but with a shorter carbon chain.
Uniqueness
2,4-Dimethylhexan-1-OL is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. This unique structure affects its boiling point, solubility, and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,4-dimethylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-7(2)5-8(3)6-9/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRBQWCGBCJTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563639 | |
Record name | 2,4-Dimethylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3965-59-1 | |
Record name | 2,4-Dimethylhexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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